
3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is a type of organic compound that contains a trifluoromethyl group. This group is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which include 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, is a topic of interest in the agrochemical and pharmaceutical industries . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid are influenced by the unique properties of the trifluoromethyl group. For instance, trifluoromethyl-substituted compounds are often strong acids . Additionally, the trifluoromethyl group can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Applications De Recherche Scientifique
Anticancer Activities
One of the significant applications of 3-((Trifluoromethyl)thio)picolinic acid is in the field of cancer research. It has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . These complexes were tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . One of the complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], showed toxicity with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL . This suggests potential for its use in cancer treatment.
Synthesis of Fluorinated Complex Derivatives
The compound has been used in the synthesis of fluorinated complex derivatives . The effect of the fluorine atoms on the backbone of the N,O’ -bidentate ligand was investigated and a trend was noticed in the carbonyl stretching frequencies: with Pico < Tfpc < Dfpc . This indicates its potential use in the development of new fluorinated compounds with various applications.
Structural Studies
3-((Trifluoromethyl)thio)picolinic acid has been used in structural studies of various compounds . The complexes synthesized using this compound were characterized using spectroscopic techniques such as IR, 1 H and 13 C NMR, UV/Vis, and single-crystal X-ray diffraction . This suggests its potential use in the field of structural chemistry.
Biological Screening
The compound has been used in in vitro biological screening . This suggests its potential use in the development and testing of new biological compounds.
Orientations Futures
The future directions for the research and application of 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid are promising. It is expected that many novel applications of trifluoromethylpyridines, including 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid, will be discovered in the future . The development of new cascade reaction pathways employing catalytic [3,3]-sigmatropic rearrangement as related methodologies for the synthesis of complex functional molecules is also a potential future direction .
Mécanisme D'action
Target of Action
Picolinic acid and picolinate compounds are known to be a remarkable class of synthetic auxin herbicides . Auxin-signaling F-box protein 5 (AFB5) is one of the receptors for these compounds .
Mode of Action
Picolinic acid and its derivatives, which are synthetic auxin herbicides, generally work by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually plant death .
Biochemical Pathways
Synthetic auxin herbicides typically affect the auxin-signaling pathway, which plays a crucial role in plant growth and development .
Result of Action
Synthetic auxin herbicides generally cause uncontrolled growth in plants, leading to their death .
Propriétés
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELKZXPXNAZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trifluoromethyl)thio)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
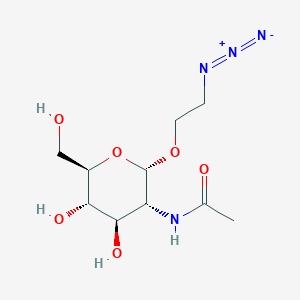
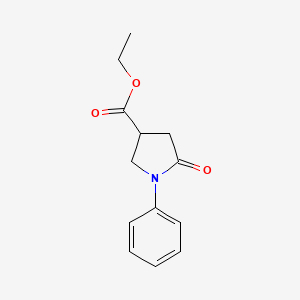
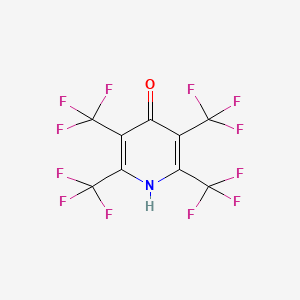
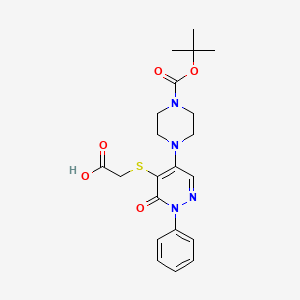
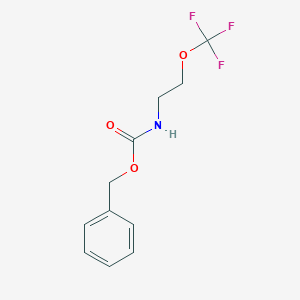

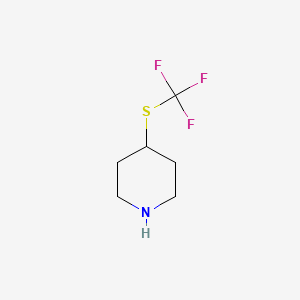
![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)